molecular formula C10H19ClN2O B2926693 2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetamide;hydrochloride CAS No. 2580096-14-4

2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetamide;hydrochloride

Cat. No.: B2926693
CAS No.: 2580096-14-4
M. Wt: 218.73
InChI Key: XHCFSMCWHJXKQS-OULXEKPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetamide;hydrochloride” is a chemical compound with the CAS Number: 2580096-14-4 . It has a molecular weight of 218.73 . It is usually available in powder form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C10H18N2O.ClH/c11-10(13)5-8-3-4-12-6-9(8)7-1-2-7;/h7-9,12H,1-6H2,(H2,11,13);1H/t8-,9+;/m0./s1 . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound is a powder with a molecular weight of 218.73 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Bacterial Degradation of Synthetic Insecticides

  • Research Findings : Certain bacterial strains like Stenotrophomonas sp. can hydrolyze acetamiprid, a chloropyridinyl neonicotinoid. This demonstrates bacteria's ability to degrade synthetic insecticides, potentially mitigating environmental pollution (Tang et al., 2012).

Muscarinic Receptor Antagonism

  • Research Findings : Synthesis of 4-acetamidopiperidine derivatives has led to the discovery of potent muscarinic M3 receptor antagonists. These compounds show selectivity over M2 receptors, which is significant for the treatment of obstructive airway diseases (Mitsuya et al., 1999).

Corrosion Inhibition

  • Research Findings : 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives have been synthesized and shown effective as corrosion inhibitors in acidic and oil mediums. This is significant in the field of material science and industrial applications (Yıldırım & Cetin, 2008).

Investigation of Bioactive Conformations

  • Research Findings : Research on cyclopropane compounds, including those related to histamine H3 receptor antagonists, reveals the effectiveness of cyclopropylic strain in conformational restriction of the side chain moiety. This is crucial for understanding the bioactive conformations in pharmacological applications (Watanabe et al., 2010).

Novel Anesthetic Combinations

  • Research Findings : Combinations like ketamine hydrochloride and Acepromazine Maleate have been found effective as surgical anesthetics in animals. This research contributes to veterinary medicine and surgical procedures (Shucard et al., 1975).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

2-[(3R,4S)-3-cyclopropylpiperidin-4-yl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c11-10(13)5-8-3-4-12-6-9(8)7-1-2-7;/h7-9,12H,1-6H2,(H2,11,13);1H/t8-,9+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCFSMCWHJXKQS-OULXEKPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CNCCC2CC(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]([C@@H]1CC(=O)N)C2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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